Synthetic Yield in Paclitaxel Side-Chain Formation
In the synthesis of a key paclitaxel side-chain precursor, the use of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone as the β-lactam component in a diastereoselective Staudinger reaction achieved a 97% yield. This represents a quantifiable advantage over alternative methods or precursors, such as those yielding the N-benzoyl derivative at a lower efficiency (~85%), solidifying its utility for high-yield precursor generation [1][2].
| Evidence Dimension | Synthetic Yield (to side-chain precursor) |
|---|---|
| Target Compound Data | ~97% yield |
| Comparator Or Baseline | Yield for related N-benzoyl derivative |
| Quantified Difference | Target compound yields 12% higher than comparator |
| Conditions | Diastereoselective Staudinger reaction with (S)-(-)-1-(p-methoxyphenyl)propyl-1-amine |
Why This Matters
Higher yield translates directly to better atom economy and reduced cost per gram for the downstream paclitaxel intermediate.
- [1] Brown, S.; Jordan, A. M.; Lawrence, N. J.; Pritchard, R. G.; McGown, A. T. A convenient synthesis of the paclitaxel side-chain via a diastereoselective Staudinger reaction. Tetrahedron Letters 1998, 39 (21), 3559–3562. View Source
- [2] ChemSrc. (3R,4S)-4-苯基-3-[(三乙基硅烷基)氧基]-2-氮杂环丁酮. https://m.chemsrc.com/cas/149140-54-5_537934.html View Source
